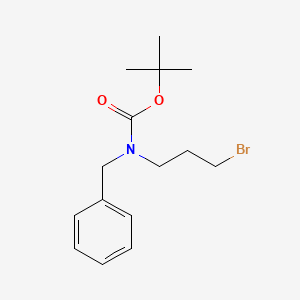
Tert-Butyl-(3-Bromopropyl)(Phenylmethyl)carbamat
Übersicht
Beschreibung
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate: is an organic compound with the molecular formula C15H22BrNO2 and a molecular weight of 328.24 g/mol . This compound is known for its use in various chemical reactions and research applications due to its unique structure, which includes a tert-butyl group, a bromopropyl chain, and a phenylmethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block in the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of functional cationic polymers and antimicrobial agents. It is also used in the post-polymerization quaternization of polymers .
Wirkmechanismus
Target of Action
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is a versatile structural unit used in the synthesis of various drugs and bioactive compounds . .
Mode of Action
The compound can act as an alkylating reagent, which means it can introduce an alkyl group into other molecules during chemical reactions . This property is often utilized in the synthesis of various bioactive compounds.
Biochemical Pathways
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate has been used in the synthesis of benzydamine analogs, which are known to activate soluble guanylate cyclase . It has also been used in the synthesis of N-substituted chromenotriazolopyrimidine, an inhibitor of human murine double minute 2 (MDM2) . These biochemical pathways suggest that the compound may have a role in modulating cyclic guanosine monophosphate (cGMP) levels and inhibiting MDM2, a protein that plays a crucial role in cell cycle regulation and apoptosis.
Result of Action
The molecular and cellular effects of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate’s action would depend on the specific biochemical pathways it affects. For instance, if used in the synthesis of benzydamine analogs, the resulting compounds could potentially increase cGMP levels, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its storage conditions . .
Biochemische Analyse
Biochemical Properties
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate plays a significant role in biochemical reactions, particularly as an alkylating reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of benzydamine analogs, which are activators for soluble guanylate cyclase . Additionally, it interacts with N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to be involved in the synthesis of sulfonamide series from protected amines of piperidine derivatives . This compound’s impact on cellular processes highlights its importance in biochemical research and applications.
Molecular Mechanism
The molecular mechanism of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate involves its action as an alkylating reagent. It exerts its effects by binding to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . These molecular interactions are essential for understanding the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is stable under specific storage conditions (2-8°C) and can be degraded under certain conditions . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, it has been used in the synthesis of benzydamine analogs, which are activators for soluble guanylate cyclase . These dosage-dependent effects are important for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it can be used in the synthesis of N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor . These interactions are crucial for understanding the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate within cells and tissues involve interactions with transporters and binding proteins. It is transported and distributed to specific cellular compartments, affecting its localization and accumulation. For example, it can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . These transport and distribution mechanisms are essential for its biochemical applications.
Subcellular Localization
The subcellular localization of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be used in the synthesis of sulfonamide series from protected amines of piperidine derivatives . Understanding its subcellular localization is crucial for its role in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromopropyl)(phenylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or tetrahydrofuran under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Organic solvents like acetonitrile, tetrahydrofuran, and dichloromethane are frequently used.
Catalysts: Palladium catalysts are often employed in cross-coupling reactions involving this compound.
Major Products Formed:
Substituted Carbamates: Depending on the nucleophile used, various substituted carbamates can be formed.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions, though less common.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl (3-iodopropyl)carbamate
- Tert-butyl (3-azidopropyl)carbamate
- Tert-butyl (3-chloropropyl)carbamate
Uniqueness: Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is unique due to the presence of both a bromopropyl group and a phenylmethyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings .
Eigenschaften
IUPAC Name |
tert-butyl N-benzyl-N-(3-bromopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17(11-7-10-16)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVBVQZGRVSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCBr)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672539 | |
| Record name | tert-Butyl benzyl(3-bromopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174311-01-4 | |
| Record name | tert-Butyl benzyl(3-bromopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


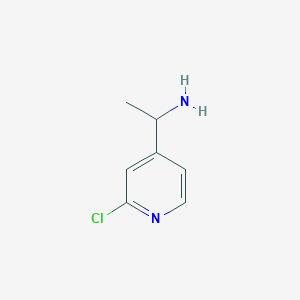
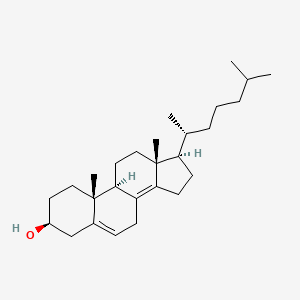
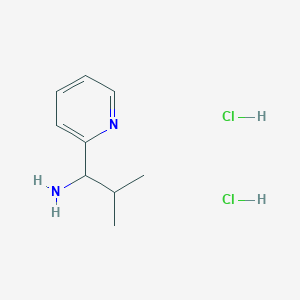


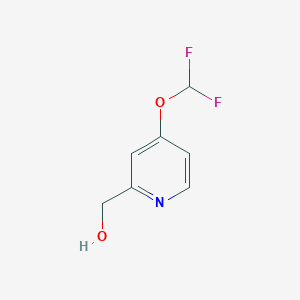
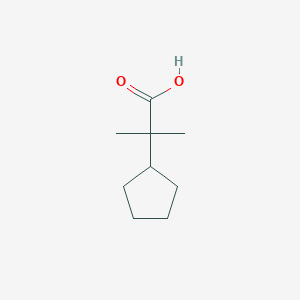
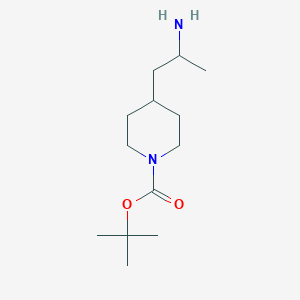
![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)



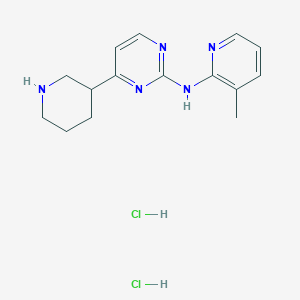
![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)
